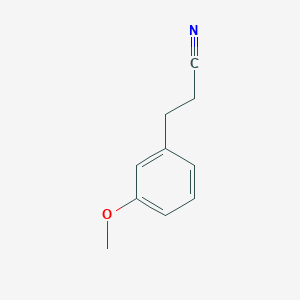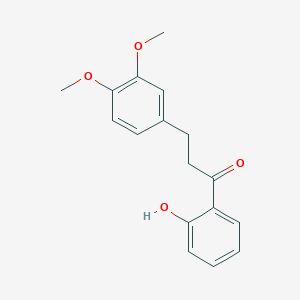
5-bromopentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromopentanal (also known as this compound) is an organic compound with the molecular formula C5H9BrO. It is a brominated aldehyde, characterized by the presence of a bromine atom attached to the fifth carbon of the pentanal chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-bromopentanal can be synthesized through the free radical addition of hydrogen bromide to 4-pentenal. This reaction is typically carried out in a liquid medium at temperatures ranging from 10°C to 60°C, in the presence of a free radical initiator or under ultraviolet irradiation . The reaction proceeds as follows:
CH2=CH−CH2−CH2−CHO+HBr→Br−CH2−CH2−CH2−CH2−CHO
Industrial Production Methods
Industrial production methods for pentanal, 5-bromo- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same free radical addition reaction, with careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5-bromopentanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: 5-bromopentanoic acid.
Reduction: 5-bromopentanol.
Substitution: Various substituted pentanal derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromopentanal has several applications in scientific research:
Cyclization and Stereochemistry Studies: It is used to study the cyclization of intermediate ω-formylalkyl radicals and the stereochemical outcomes of these reactions.
Phase-Transfer Catalysis: It is employed in phase-transfer catalysis studies, particularly in the oxidation of linear alkenes.
Synthetic Intermediate: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of pentanal, 5-bromo- involves its reactivity as an aldehyde and a brominated compound. The aldehyde group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. These properties make it a versatile compound in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-pentanol: Similar in structure but with a hydroxyl group instead of an aldehyde group.
5-Bromo-2-methylpentanal: A methyl-substituted analog of pentanal, 5-bromo-.
4-Bromo-1-butanol: A shorter chain analog with a hydroxyl group.
Uniqueness
5-bromopentanal is unique due to its combination of an aldehyde group and a bromine atom, which provides distinct reactivity patterns compared to its analogs. This makes it particularly useful in studies involving both aldehyde and bromine chemistry.
Properties
IUPAC Name |
5-bromopentanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c6-4-2-1-3-5-7/h5H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJSXHLXJUILMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437127 |
Source


|
| Record name | Pentanal, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1191-30-6 |
Source


|
| Record name | Pentanal, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromopentanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes 5-Bromopentanal a valuable building block in organic synthesis?
A: this compound serves as a versatile precursor for constructing complex molecules due to its unique structure. The presence of both an electrophilic aldehyde group and a reactive bromine atom allows for diverse chemical transformations. []
Q2: How can this compound be synthesized efficiently?
A: A recent study [] describes an efficient synthesis of this compound derivatives from Weinreb amides. This method involves the following steps:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



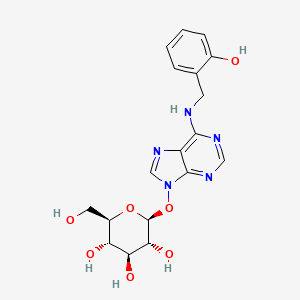


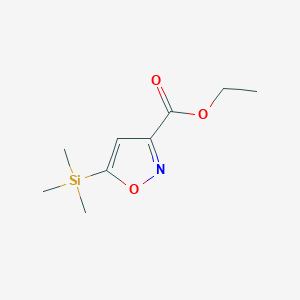

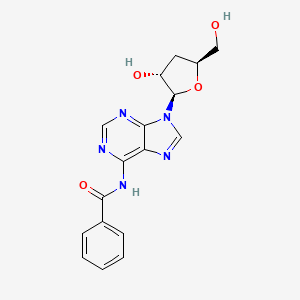
![tert-Butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}-6-oxohexyl]carbamate](/img/structure/B1353986.png)
